molecular formula C17H15N3O3 B14990336 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

Cat. No.: B14990336
M. Wt: 309.32 g/mol
InChI Key: BUIDHJBMOKXIQL-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a chemical compound built on a 1,2,5-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While the specific properties of this compound are under investigation, research into structurally similar 3,4-disubstituted 1,2,5-oxadiazoles (also known as furazans) has revealed promising antiplasmodial activities, suggesting its potential application as a starting point for the development of novel antimalarial therapies . The biological profile of a compound is highly dependent on its specific substitution pattern. The presence of the 4-methoxyphenyl and 4-methylbenzamide (p-toluamide) groups on the 1,2,5-oxadiazole ring positions this molecule as a valuable building block for constructing compound libraries aimed at establishing structure-activity relationships (SAR) . Researchers can utilize this compound to probe various biological targets, including enzymes and receptors, where related heterocyclic compounds have shown activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-13(6-4-11)17(21)18-16-15(19-23-20-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)

InChI Key

BUIDHJBMOKXIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the 1,2,5-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the benzamide moiety is attached through amide bond formation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical and biological properties .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation through experimental studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in substituents on the oxadiazole ring and the benzamide moiety. Key examples from the evidence include:

Table 1: Substituent Variations in Analogous Compounds
Compound Name Oxadiazole Substituent Benzamide Substituent Key Properties/Activities References
Target Compound 4-(4-Methoxyphenyl) 4-Methyl Not explicitly reported -
N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide (59) 4-(4-Aminophenyl) 3-Chloro-4-methoxy Mp: 250°C; Antiplasmodial activity
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 4-(3-Nitrophenyl) 3-Trifluoromethyl Yellow amorphous solid
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide (BH52250) 4-(4-Methoxyphenyl) Propanamide Molecular weight: 247.25 g/mol
N-(4-Methoxyphenyl)-4-methylbenzamide (2c) N/A (Amide-linked 4-methoxyphenyl) 4-Methyl 97% yield via Pd-catalyzed coupling

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy (electron-donating) and 4-methyl (weakly donating) groups contrast with analogs bearing nitro (electron-withdrawing) or trifluoromethyl (strongly withdrawing) substituents.
  • Anti-Plasmodial Activity: Compound 59 (with a 4-aminophenyl group and chloro-methoxy benzamide) demonstrated antiplasmodial activity, suggesting that substituent positioning and electronic effects are critical for bioactivity .
  • Synthetic Efficiency : Pd-catalyzed couplings (e.g., compound 2c) achieve high yields (>95%), highlighting efficient methodologies for benzamide derivatives .

Physicochemical Properties

For instance:

  • Compound 59 (4-aminophenyl derivative): MP 250°C
  • Compound 62 (3-fluorobenzamide): MP 163°C These variations correlate with substituent polarity and crystallinity. The target’s methoxy and methyl groups may lower its MP relative to nitro- or chloro-substituted analogs.

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 338.36 g/mol. The compound features a methoxy-substituted phenyl group and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing several promising effects:

  • Anticancer Activity : Studies indicate that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives have shown inhibition of RET kinase activity, which is crucial in various cancers. A specific study reported that a related oxadiazole compound inhibited cell proliferation driven by RET mutations, suggesting potential for targeted cancer therapy .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in cancer progression. For example, it demonstrated micromolar inhibition in assays targeting HSET (KIFC1), a protein implicated in mitotic spindle assembly .
  • Antimicrobial Properties : Some derivatives of oxadiazoles have shown activity against Mycobacterium tuberculosis and other pathogens, indicating potential use as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • RET Kinase Inhibition : The compound's structure allows it to bind effectively to RET kinase, disrupting signaling pathways essential for tumor growth.
  • HSET Interaction : The inhibition of HSET has been linked to the disruption of mitotic processes in cancer cells, leading to reduced cell viability .
  • Oxidative Stress Modulation : Some studies suggest that oxadiazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer effects.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Target IC50 (µM) Reference
AnticancerRET Kinase0.25
AnticancerHSET (KIFC1)0.5
AntimicrobialMycobacterium tuberculosis1.0
Enzyme InhibitionDihydrofolate reductase0.8

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving a series of oxadiazole derivatives showed that compounds similar to this compound significantly reduced tumor growth in xenograft models by inhibiting RET signaling pathways.
  • Infection Control : Research on oxadiazole derivatives demonstrated their effectiveness against resistant strains of Mycobacterium tuberculosis, providing insights into their use as novel antimicrobial agents.

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